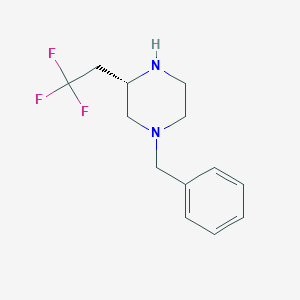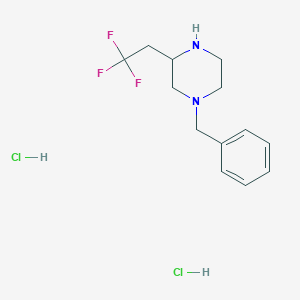![molecular formula C11H18N2O3 B8190311 (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190311.png)
(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S, 5S)-5-Boc-2,5-diaza-bicyclo[222]octan-3-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a diamine or an amino acid derivative.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic core. This step often involves the use of a cyclizing agent or catalyst.
Boc Protection: The final step involves the introduction of the Boc protecting group to the nitrogen atoms. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atoms.
Aplicaciones Científicas De Investigación
(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one involves its interaction with various molecular targets. The Boc-protected nitrogen atoms can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also contributes to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2S, 5S)-2,5-diaza-bicyclo[2.2.2]octane: Lacks the Boc protecting group, making it more reactive.
(2S, 5S)-5-Acetyl-2,5-diaza-bicyclo[2.2.2]octan-3-one: Features an acetyl group instead of Boc, altering its reactivity and applications.
Uniqueness
(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and drug development.
Propiedades
IUPAC Name |
tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-5-8(13)9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYMGPMNHLGSJ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190237.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190245.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190247.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190251.png)



![2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190281.png)
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190293.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190295.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190296.png)
![(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190305.png)


